molecular formula C12H20N2O B1418969 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine CAS No. 1154258-56-6

1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine

Cat. No. B1418969
CAS RN: 1154258-56-6
M. Wt: 208.3 g/mol
InChI Key: MIWMONFCSXTYKM-UHFFFAOYSA-N
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Description

“1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” is a chemical compound with the molecular formula C12H20N2O . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” consists of a cyclohexene ring attached to a piperidine ring via a carbonyl group . The exact mass of the molecule is 208.3 g/mol.

Scientific Research Applications

Drug Synthesis

Piperidine derivatives, including “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine”, are crucial in drug synthesis. They serve as building blocks for various pharmaceuticals due to their structural significance and versatility. The cyclohexene ring provides a rigid scaffold that can enhance the binding affinity of the compound to biological targets .

Biological Activity Modulation

The piperidine moiety is known to influence the biological activity of compounds. Incorporating “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” into drug frameworks can modulate pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced toxicity .

Development of CNS Drugs

Compounds with a piperidine structure are often explored for their central nervous system (CNS) activity. “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” could be used in the development of new CNS drugs, targeting neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Anti-Inflammatory Agents

The piperidine ring is a common feature in anti-inflammatory agents. Research into “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” could lead to the discovery of novel anti-inflammatory drugs that can be used to treat conditions like arthritis and inflammatory bowel disease .

Analgesic Properties

Piperidine derivatives are known for their analgesic properties. “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” may be investigated for its potential use as a pain reliever, especially in cases where traditional opioids are not suitable due to their addictive nature .

Antimicrobial Applications

The structural complexity of “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” might offer antimicrobial benefits. It could be part of a new class of antimicrobial agents, helping to combat antibiotic-resistant bacteria and other pathogens .

Safety and Hazards

The safety and hazards associated with “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” are not specified in the available resources .

Mechanism of Action

properties

IUPAC Name

(4-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-2,10-11H,3-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWMONFCSXTYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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